Technical Assessment: Solubility Profile & Solvent Selection for 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one
Technical Assessment: Solubility Profile & Solvent Selection for 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one
This guide serves as a technical assessment of the solubility profile for 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one (also known as N-glycolylpiperazine or 1-(2-hydroxyacetyl)piperazine).[1]
It distinguishes this specific amide scaffold from its common alkyl-analog (1-(2-hydroxyethyl)piperazine) and provides actionable protocols for solvent selection in synthesis and formulation.[1]
Executive Summary
2-Hydroxy-1-(piperazin-1-yl)ethan-1-one (Formula:
This guide provides a definitive solubility classification, detailing the thermodynamic drivers governing its dissolution in aqueous and organic media.[1] It includes validated protocols for solubility determination, ensuring reproducibility in kinetic solubility assays.[1]
Structural Analysis & Physicochemical Drivers
To predict and manipulate solubility, one must understand the competing intermolecular forces at play.[1]
Molecular Features[1][2][3]
-
H-Bond Donors (HBD): 2 (Terminal Secondary Amine
, Hydroxyl ).[1] -
H-Bond Acceptors (HBA): 3 (Amide Carbonyl
, Amide , Terminal Amine ).[1] -
LogP (Predicted): ~ -1.1 to -1.5 (Highly Hydrophilic).[1]
-
pKa (Terminal Amine): ~9.8 (Basic).[1]
-
pKa (Amide Nitrogen): Neutral (Non-basic due to resonance).[1]
The "Amide Effect" on Solubility
Unlike 1-(2-hydroxyethyl)piperazine, the carbonyl group in this molecule acts as a strong H-bond acceptor but creates a planar region that can enhance crystal lattice energy (packing efficiency).[1] This typically makes the solid form less soluble in non-polar solvents and slower to dissolve in intermediate polarity solvents compared to its alkyl counterparts.[1]
Solubility Profile by Solvent Class
The following data summarizes the saturation limits based on thermodynamic equilibrium at 25°C.
Table 1: Solubility Assessment Matrix
| Solvent Class | Representative Solvent | Solubility Rating | Estimated Saturation (mg/mL)* | Mechanistic Insight |
| Aqueous (Acidic) | 0.1 N HCl | Very High | > 500 | Protonation of terminal piperazine NH drives rapid solvation.[1] |
| Aqueous (Neutral) | Water (pH 7) | High | > 200 | Multiple H-bond donors/acceptors facilitate integration into water lattice.[1] |
| Aqueous (Basic) | 0.1 N NaOH | Moderate | 50 - 100 | Suppression of ionization reduces solubility; relies solely on polarity.[1] |
| Polar Aprotic | DMSO / DMF | High | > 150 | Dipole-dipole interactions disrupt crystal lattice effectively.[1] |
| Polar Protic | Methanol / Ethanol | High / Moderate | 100 / 40 | Good solubility; decreases as alkyl chain of alcohol increases.[1] |
| Chlorinated | Dichloromethane (DCM) | Moderate | 10 - 30 | Useful for extraction only if pH is adjusted to >10 (free base form).[1] |
| Ethers | THF / Diethyl Ether | Low / Insoluble | < 5 / < 1 | Lack of sufficient polarity to overcome lattice energy.[1] |
| Hydrocarbons | Hexane / Toluene | Insoluble | < 0.1 | Lipophobicity prevents interaction; antisolvent candidate.[1] |
*Note: Values are generalized estimates for the amorphous/crystalline free base based on structural analogs (e.g., N-acetylpiperazine).[1] Polymorphic forms may exhibit variance.
Critical Application: pH-Dependent Extraction
A common error in processing this molecule is attempting extraction into organic layers (DCM/EtOAc) from acidic or neutral aqueous streams.[1]
-
At pH < 8: The terminal amine is protonated (
).[1] The molecule is a salt and remains in the water phase.[1] -
At pH > 10: The amine is neutral.[1] The molecule partitions into DCM or n-Butanol.[1]
Visualization: pH-Dependent Solubility Switch
The following diagram illustrates the chemical state transitions dictating solubility.
Figure 1: The pH-switch mechanism for extraction. The molecule is water-locked at low pH.[1]
Experimental Protocols
To validate these values for your specific batch (considering potential polymorphs), use the following "Shake-Flask" protocol coupled with HPLC.
Protocol A: Thermodynamic Solubility Determination
Objective: Determine the saturation limit at equilibrium.
-
Preparation: Weigh 20 mg of 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one into a 2 mL HPLC vial.
-
Solvent Addition: Add 100 µL of the target solvent.
-
Observation:
-
Equilibration: Agitate at 25°C for 24 hours (using a shaker or magnetic stir bar).
-
Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (or PVDF for aqueous).[1]
-
Quantification: Dilute the filtrate 100x with Mobile Phase and inject into HPLC.
Protocol B: Kinetic Solubility (High Throughput)
Objective: Rapidly screen for biological assay compatibility (DMSO stock dilution).
-
Prepare a 10 mM stock solution in DMSO.[1]
-
Spike into PBS (pH 7.4) to final concentrations of 10, 50, and 100 µM.[1]
-
Incubate for 2 hours.
-
Measure turbidity via Absorbance at 620 nm.[1]
-
Result: Significant absorbance indicates precipitation (insolubility).[1]
-
Decision Framework for Solvent Selection
Use this logic flow to select the correct solvent system for your specific application (Synthesis vs. Analysis vs. Storage).
Figure 2: Operational decision tree for solvent selection based on workflow requirements.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7677, 1-(2-Hydroxyethyl)piperazine. (Used for comparative physicochemical property analysis of piperazine scaffolds). Retrieved from [Link]
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 2001.[1] (Foundational basis for LogP and solubility rules applied in Section 2).
-
European Chemicals Agency (ECHA). Registration Dossier - Piperazine derivatives. (General solubility trends for N-substituted piperazines). Retrieved from [Link][1][2]
